![molecular formula C15H16N2O3 B2485734 8-Acetylamino-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 347362-65-6](/img/structure/B2485734.png)
8-Acetylamino-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Acetylamino-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a part of the fused tetracyclic systems containing a quinoline nucleus, which represents an important class of heterocyclic bioactive natural products and pharmaceuticals due to their significant and wide-spectrum biological properties. These compounds have been obtained with diverse pharmacological and biological activities, such as antiplasmodial, antifungal, antibacterial, potent antiparasitic, antiproliferative, anti-tumor, and anti-inflammatory activities, making them valuable in the field of drug discovery (R. Mekheimer et al., 2020).
Synthesis Analysis
The synthesis of fused tetracyclic quinolines has been achieved through various methods, including one-pot domino reactions, microwave synthesis using a catalyst, photocatalytic synthesis (UV radiation), and solvent-free reactions, among others. These methods provide a comprehensive approach to designing and synthesizing new fused tetracyclic quinolines as potent therapeutic agents, demonstrating the versatility and synthetic accessibility of these compounds (R. Mekheimer et al., 2020).
Molecular Structure Analysis
Quinoline derivatives, including 8-Acetylamino-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid, typically feature high electron density due to their heterocyclic structure, enabling them to form highly stable chelating complexes with metal ions. This property is beneficial for applications in corrosion inhibition, where quinoline derivatives effectively adsorb and protect metallic surfaces (C. Verma et al., 2020).
Aplicaciones Científicas De Investigación
Neurotropic Activity and Analgesic Properties
- A study by Krainova et al. (2009) focused on the synthesis of substituted 5-dialkylaminoacetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines, closely related to the specified compound. They examined the acute toxicity, analgesic activity, and impact on locomotor and exploratory activity in open-field tests, highlighting potential neurotropic applications (Krainova et al., 2009).
Chemical Synthesis and Structural Analysis
- Tolstikov et al. (2014) reported on the synthesis of 4-aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines by acid-catalyzed cyclocondensation. This work is significant for understanding the chemical properties and potential applications in synthesis and structural analysis (Tolstikov et al., 2014).
Pharmacological Diversity
- Gill et al. (2012) explored the synthesis and pharmacological characterization of chemically related allosteric modulators of the α7 nicotinic acetylcholine receptor. This research demonstrates the compound's relevance in the study of receptor modulation and its pharmacological diversity (Gill et al., 2012).
Ozonides Formation and Stability
- The formation of ozonides from N-trifluoroacetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines was studied by Tolstikov et al. (2011). They focused on the production of isomeric stable ozonides, contributing to the understanding of this compound's chemical reactivity and stability (Tolstikov et al., 2011).
Potential in Cancer Treatment
- Marcos et al. (2021) investigated the anti-breast cancer activity of new compounds, including derivatives of 3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. Their study indicates potential applications in cancer treatment, specifically targeting breast cancer cells (Marcos et al., 2021).
Propiedades
IUPAC Name |
8-acetamido-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-8(18)16-9-5-6-13-12(7-9)10-3-2-4-11(10)14(17-13)15(19)20/h2-3,5-7,10-11,14,17H,4H2,1H3,(H,16,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBLLPHHKLJIQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)NC(C3C2C=CC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-acetamido-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.